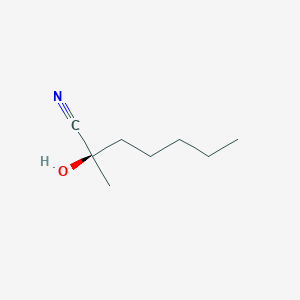![molecular formula C8H7NOS B163663 Thieno[2,3-b]pyridin-2-ylmethanol CAS No. 131337-81-0](/img/structure/B163663.png)
Thieno[2,3-b]pyridin-2-ylmethanol
Vue d'ensemble
Description
Thieno[2,3-b]pyridin-2-ylmethanol is a chemical compound with the CAS Number: 131337-81-0 . It has a molecular weight of 165.22 .
Synthesis Analysis
There are several methods for the synthesis of thieno[2,3-b]pyridines . For instance, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from various compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The InChI code for Thieno[2,3-b]pyridin-2-ylmethanol is 1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 .Chemical Reactions Analysis
Thieno[2,3-b]pyridines have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyridin-2-ylmethanol is a solid at room temperature . It has a boiling point of 46.5-49°C .Applications De Recherche Scientifique
Field: Heterocyclic Compound Synthesis
Thieno[2,3-b]pyridine derivatives, which can be synthesized from Thieno[2,3-b]pyridin-2-ylmethanol, are an important class of heterocyclic compounds due to their pharmacological and biological utility .
Application Summary
These compounds have been found to have various pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Methods of Application
The synthesis of thieno[2,3-b]pyridines often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For example, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from these compounds .
Results or Outcomes
The synthesis of these compounds has led to the development of a new class of potent and orally bioavailable LHRH receptor antagonists . The thienopyrimidine-2,4-dione core is an excellent surrogate for the thienopyridin-4-one .
Safety And Hazards
Propriétés
IUPAC Name |
thieno[2,3-b]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKSWZEEAGBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428152 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridin-2-ylmethanol | |
CAS RN |
131337-81-0 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)







